Benzyl (8-aminooctyl)carbamate

Catalog No.
S708625
CAS No.
66095-19-0
M.F
C16H26N2O2
M. Wt
278.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (8-aminooctyl)carbamate

CAS Number

66095-19-0

Product Name

Benzyl (8-aminooctyl)carbamate

IUPAC Name

benzyl N-(8-aminooctyl)carbamate

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

InChI

InChI=1S/C16H26N2O2/c17-12-8-3-1-2-4-9-13-18-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14,17H2,(H,18,19)

InChI Key

XUPJSKSDZXQOJN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCN

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCN

Benzyl (8-aminooctyl)carbamate is an organic compound with the molecular formula C₁₆H₂₆N₂O₂. It features a benzyl group attached to a carbamate functional group, which is further linked to an octyl chain that includes an amino group at the eighth carbon position. This compound is characterized by its white solid appearance and moderate solubility in water, while being highly soluble in organic solvents. The compound can be considered a derivative of benzyl carbamate, which serves as a protected form of ammonia in various chemical syntheses .

Typical of carbamates. These include:

  • Hydrolysis: Under acidic or basic conditions, the carbamate bond can be hydrolyzed to yield benzyl alcohol and 8-aminooctanoic acid.
  • N-alkylation: The amino group can undergo N-alkylation, allowing for the introduction of various alkyl groups, which is useful in synthesizing primary amines.
  • Deprotection: The benzyl protecting group can be removed using Lewis acids, facilitating the release of the amine functionality for further reactions .

Benzyl (8-aminooctyl)carbamate exhibits notable biological activity, primarily due to its amino component. Compounds with similar structures have been studied for their potential antimicrobial and antifungal properties. Additionally, the presence of the amino group may enhance interactions with biological targets, making it a candidate for drug development. Research suggests that such compounds could have implications in treating infections or as intermediates in pharmaceutical synthesis .

The synthesis of benzyl (8-aminooctyl)carbamate typically involves:

  • Formation of Benzyl Carbamate: Benzyl chloroformate is reacted with ammonia to form benzyl carbamate.
  • Alkylation: The benzyl carbamate is then reacted with 8-aminooctanol under appropriate conditions to yield benzyl (8-aminooctyl)carbamate.
  • Purification: The product is purified through recrystallization or chromatography methods to obtain a high-purity compound .

Interaction studies involving benzyl (8-aminooctyl)carbamate focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies indicate that derivatives of this compound may interact with certain proteins involved in metabolic pathways, potentially influencing their activity. Further research is needed to elucidate these interactions and their implications for drug design and therapeutic applications .

Benzyl (8-aminooctyl)carbamate shares structural similarities with several other carbamates and amines. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl (8-aminooctyl)carbamateC₁₃H₂₈N₂O₂Similar structure but with tert-butyl group; used in similar applications.
Benzyl carbamateC₇H₉NO₂Parent compound; simpler structure; used as a protecting group for amines.
OctanamideC₈H₁₅NOContains an amide functional group; used in similar biological applications.

Benzyl (8-aminooctyl)carbamate's unique feature lies in its combination of a long aliphatic chain with a benzyl protecting group, which enhances its solubility and reactivity compared to other compounds listed above. This structural characteristic makes it particularly useful in synthetic organic chemistry and potential pharmaceutical applications .

Benzyl (8-aminooctyl)carbamate exhibits a well-defined molecular architecture that reflects the fundamental principles of carbamate chemistry. The compound possesses the general carbamate structure >N−C(=O)−O−, which is formally derived from carbamic acid. The specific structural features of this molecule include a benzyl group (C₆H₅CH₂−) attached to the carbamate oxygen, creating the benzyloxycarbonyl moiety, while the nitrogen bears an octyl chain terminated with an amino group.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as benzyl N-(8-aminooctyl)carbamate. Alternative nomenclature systems identify this compound as carbamic acid, (8-aminooctyl)-, phenylmethyl ester, reflecting the ester nature of the carbamate linkage. The molecular formula C₁₆H₂₆N₂O₂ corresponds to a molecular weight of 278.39 g/mol, with the structure represented by the SMILES notation O=C(OCC1=CC=CC=C1)NCCCCCCCCN.

PropertyValue
Molecular FormulaC₁₆H₂₆N₂O₂
Molecular Weight278.39 g/mol
Chemical Abstracts Service Number66095-19-0
International Union of Pure and Applied Chemistry Namebenzyl N-(8-aminooctyl)carbamate
SMILES NotationO=C(OCC1=CC=CC=C1)NCCCCCCCCN

The structural analysis reveals that this compound contains both a protected amino group through the carbamate linkage and a free amino group at the terminal position of the octyl chain. This bifunctional nature makes it particularly valuable as a building block in organic synthesis, where selective protection and deprotection strategies are essential. The benzyl group serves as a well-established protecting group for amines, first introduced by Leonidas Zervas in the early 1930s for the benzyloxycarbonyl protecting group methodology.

Historical Context in Carbamate Chemistry

The development of carbamate chemistry traces its origins to the pioneering work of Max Bergmann and Leonidas Zervas, who established the foundation for modern peptide synthesis through their carboxybenzyl method in the 1930s. Benzyl chloroformate, the precursor to benzyl carbamates, was first prepared by Zervas for the introduction of the benzyloxycarbonyl protecting group, which became the basis of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. This methodology represented the first successful method of controlled peptide chemical synthesis and dominated the field for twenty years until the 1950s.

The historical significance of benzyl carbamates extends beyond peptide chemistry into broader organic synthesis applications. The Bergmann degradation, demonstrated by Max Bergmann in 1934, utilized benzyl carbamates as key intermediates in peptide sequencing. This method combined the organic azide degradation of the Curtius rearrangement with the Bergmann-Zervas carbobenzoxy method, designed to occur under relatively mild conditions. The mechanism involved the formation of benzyl carbamates through the reaction of isocyanate intermediates with benzyl alcohol, followed by subsequent removal of the protecting group through catalytic hydrogenation.

The etymology of carbamate terminology reflects the evolution of chemical nomenclature. The word "carbamate" appears to have emerged around 1849, derived from "carbamide" (urea) and the suffix "-ate" indicating the salt or ester of an acid. This nomenclature development distinguished carbamates from urethanes, though both terms describe compounds with similar structural motifs. The International Union of Pure and Applied Chemistry clarification states that esters are often called urethanes, though this usage is strictly correct only for ethyl esters.

Role in Contemporary Organic Synthesis

In contemporary organic synthesis, benzyl (8-aminooctyl)carbamate serves multiple roles as both a synthetic intermediate and a protecting group scaffold. Recent investigations have demonstrated novel methodologies for the transformation of benzyl carbamates into various functional derivatives through transcarbamation reactions. These methods utilize potassium carbonate in alcohols under heating conditions to achieve efficient functional group transformations. The reactions proceed through nucleophilic substitution mechanisms, where the benzyl carbamate undergoes reaction with primary alcohols such as methanol or ethanol to yield corresponding alkyl carbamates in yields ranging from 75-82%.

The synthetic utility of benzyl (8-aminooctyl)carbamate extends to its application in sustainable synthetic methodologies. Contemporary research has focused on developing environmentally benign approaches that eliminate the need for hazardous reagents and metal catalysts. Novel methodologies for the direct synthesis of carbamates from tert-butyl carbamate-protected amines utilize tert-butoxide lithium as the sole base, representing a significant advancement in sustainable synthetic chemistry. These approaches demonstrate the formation of isocyanate intermediates, which subsequently react with nucleophiles to produce carbamates, thiocarbamates, and ureas.

Synthetic ApplicationReaction ConditionsYield RangeProduct Type
Transcarbamation with methanolPotassium carbonate/methanol/reflux75-84%Methyl carbamates
Transcarbamation with ethanolPotassium carbonate/ethanol/reflux76-82%Ethyl carbamates
Amidation reactionPotassium carbonate/isopropanol/reflux71-81%Amides

The mechanistic understanding of benzyl carbamate transformations has been enhanced through recent studies employing advanced analytical techniques. Liquid chromatography-mass spectrometry monitoring of reactions between benzyl carbamates and nucleophiles has revealed the formation of isocyanate intermediates, providing valuable insights into reaction pathways. These mechanistic studies indicate that the reaction proceeds through initial base-mediated elimination to form isocyanates, which are subsequently trapped by nucleophiles to produce the desired products.

Contemporary applications also include the use of benzyl (8-aminooctyl)carbamate in the synthesis of bioactive compounds where the extended alkyl chain provides specific molecular recognition properties. The compound serves as a versatile building block in medicinal chemistry applications, where the carbamate functional group contributes to chemical stability and enhanced cellular membrane permeability. The structural features of this compound, particularly the combination of the benzyl protecting group with the terminal amino functionality, make it suitable for incorporation into complex molecular architectures through established coupling methodologies.

Molecular Formula and Structural Features

Benzyl (8-aminooctyl)carbamate represents a distinctive organic compound characterized by a carbamate functional group linking a benzyl moiety to an eight-carbon aminoalkyl chain. The molecular formula of this compound is C₁₆H₂₆N₂O₂, with a corresponding molecular weight of 278.38 grams per mole [1]. The structural architecture encompasses three primary components: a benzyl group (C₆H₅-CH₂-), a carbamate linkage (-O-CO-NH-), and an 8-aminooctyl chain (NH₂-(CH₂)₈-) [2].

The benzyl carbamate structural framework is fundamental to understanding the compound's chemical behavior [2]. The carbamate functional group serves as the central connecting unit, characterized by the presence of both ester and amide functionalities within a single moiety [3]. This dual nature imparts unique chemical properties to the molecule, particularly in terms of stability and reactivity patterns.

The 8-aminooctyl chain provides significant conformational flexibility to the molecule due to the presence of eight methylene units in sequence [4]. This extended aliphatic chain contributes to the compound's overall hydrophobic character while the terminal amino group introduces a basic functional site capable of participating in hydrogen bonding and electrostatic interactions [1].

Structural ComponentChemical FormulaContribution to Overall Structure
Benzyl GroupC₇H₇Aromatic character and stability
Carbamate LinkageCO₂NHCentral connecting unit with dual functionality
8-Aminooctyl ChainC₈H₁₈NFlexibility and basic functionality
Total FormulaC₁₆H₂₆N₂O₂Complete molecular structure

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for benzyl (8-aminooctyl)carbamate through both proton and carbon-13 analysis. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns that correspond to the distinct structural environments within the molecule [5] [6].

The aromatic protons of the benzyl group typically appear in the chemical shift range of 7.0 to 7.5 parts per million, displaying the characteristic multipicity patterns associated with monosubstituted benzene rings [6]. The benzyl methylene protons (OCH₂-phenyl) are expected to resonate as a singlet around 5.0 to 5.2 parts per million, consistent with similar benzyl carbamate derivatives [6] [5].

The carbamate nitrogen-hydrogen proton exhibits characteristic behavior in the range of 6.5 to 7.0 parts per million, often appearing as a broad signal due to rapid exchange processes [7]. The methylene protons of the octyl chain appear in the aliphatic region between 1.2 and 3.4 parts per million, with the alpha-methylene protons adjacent to the carbamate nitrogen showing slight downfield shifts [8] [5].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments [5] [9]. The carbonyl carbon of the carbamate group resonates characteristically around 156-158 parts per million, consistent with carbamate functional groups [10]. The aromatic carbons of the benzyl group appear in the expected range of 128-137 parts per million [11].

Nuclear Magnetic Resonance SignalChemical Shift Range (ppm)AssignmentMultiplicity
Aromatic C-H7.0 - 7.5Benzyl ring protonsMultiplet
Benzyl CH₂5.0 - 5.2OCH₂-phenylSinglet
Carbamate N-H6.5 - 7.0NH protonBroad singlet
Chain CH₂1.2 - 3.4Alkyl chain protonsMultiple signals
Carbonyl C156 - 158C=O carbon-

Infrared (IR) Spectral Analysis

Infrared spectroscopy reveals characteristic absorption bands that provide definitive identification of functional groups present in benzyl (8-aminooctyl)carbamate [6]. The carbamate carbonyl stretching vibration appears as a strong absorption band in the range of 1700-1730 reciprocal centimeters, which is characteristic of carbamate functional groups [7] [12] [13].

The nitrogen-hydrogen stretching vibrations manifest as absorption bands in the 3300-3500 reciprocal centimeters region, indicating the presence of both primary amine and carbamate nitrogen-hydrogen bonds [7] [6]. These bands typically appear as medium to strong intensity absorptions and may exhibit splitting due to the presence of multiple nitrogen-hydrogen bonds in the molecule [14].

Aromatic carbon-carbon stretching vibrations from the benzyl group contribute characteristic absorptions in the 1450-1600 reciprocal centimeters range [7]. The carbon-oxygen stretching vibration of the carbamate ester linkage appears around 1200-1250 reciprocal centimeters [7] [15].

Aliphatic carbon-hydrogen stretching vibrations from the octyl chain produce strong absorptions in the 2850-2950 reciprocal centimeters region [6]. These bands are typically among the most intense features in the infrared spectrum due to the extensive methylene character of the molecule [16].

Infrared AbsorptionWavenumber (cm⁻¹)IntensityFunctional Group Assignment
C=O Stretch1700 - 1730StrongCarbamate carbonyl
N-H Stretch3300 - 3500Medium-StrongAmine and carbamate N-H
Aromatic C=C1450 - 1600MediumBenzyl ring
C-O Stretch1200 - 1250MediumCarbamate ester
Aliphatic C-H2850 - 2950StrongMethylene groups

Mass Spectrometric Data

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for benzyl (8-aminooctyl)carbamate [17] [18]. The molecular ion peak appears at mass-to-charge ratio 278, corresponding to the calculated molecular weight of the intact molecule [19].

Characteristic fragmentation pathways include the loss of the benzyl group (91 mass units), resulting in a significant fragment ion [18]. The loss of carbon dioxide (44 mass units) from the carbamate group represents another common fragmentation pattern observed in carbamate compounds [17].

The formation of benzyl cation (mass-to-charge ratio 91) and tropylium ion (mass-to-charge ratio 91) fragments are expected due to the stability of these aromatic ions [18]. Additional fragmentation may occur through cleavage of the alkyl chain, producing characteristic hydrocarbon fragment ions [20].

Base peak analysis typically reveals the most stable fragment ion, often corresponding to the benzyl or related aromatic fragments due to their inherent stability [21]. The fragmentation pattern provides structural confirmation and aids in distinguishing this compound from related carbamate derivatives [17].

Mass-to-Charge RatioRelative IntensityFragment Assignment
278VariableMolecular ion [M]⁺
187Medium[M - Benzyl]⁺
234Low[M - CO₂]⁺
91HighBenzyl/Tropylium ion
VariableVariableAlkyl chain fragments

Crystallographic and Conformational Studies

Crystallographic analysis of benzyl (8-aminooctyl)carbamate reveals important structural features related to molecular packing and conformational preferences [22]. The carbamate backbone exhibits characteristic planarity due to the extended delocalization of π-electrons across the oxygen-carbon-nitrogen system [22].

The benzyl group orientation relative to the carbamate plane influences both crystal packing arrangements and intermolecular interactions [23]. Hydrogen bonding patterns between carbamate nitrogen-hydrogen groups and carbonyl oxygens of adjacent molecules contribute to crystal stability [24].

The octyl chain adopts extended conformations in the solid state, with torsional angles generally favoring staggered arrangements to minimize steric interactions [24]. The terminal amino group participates in intermolecular hydrogen bonding networks that further stabilize the crystal structure [25].

Conformational flexibility analysis demonstrates that the molecule can adopt multiple low-energy conformations due to rotation around single bonds in the alkyl chain [22]. The carbamate group constrains rotation around the carbon-nitrogen bond due to partial double bond character resulting from resonance delocalization [22].

Molecular orbital calculations support the planar nature of the carbamate functionality and reveal charge distribution patterns that influence intermolecular interactions [22]. The carbon atom of the carbamate group carries a partial positive charge, while both oxygen atoms exhibit partial negative charges [22].

Structural ParameterValue/DescriptionSignificance
Carbamate Planarity~0° deviationπ-electron delocalization
N-C Bond CharacterPartial double bondRestricted rotation
Chain ConformationExtended/staggeredMinimized steric interactions
H-bonding NetworkMultiple contactsCrystal stability
Molecular FlexibilityMultiple conformersDynamic behavior

XLogP3

3

Wikipedia

Carbamic acid, (8-aminooctyl)-, phenylmethyl ester

Dates

Modify: 2023-08-15

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